Product packaging for Oxirane, cyclohexyl-, (S)-(Cat. No.:CAS No. 61393-19-9)

Oxirane, cyclohexyl-, (S)-

Cat. No.: B1658552
CAS No.: 61393-19-9
M. Wt: 126.2 g/mol
InChI Key: NPRYHWFMGPYJIY-MRVPVSSYSA-N
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Description

Oxirane, cyclohexyl-, (S)- is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxirane, cyclohexyl-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, cyclohexyl-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1658552 Oxirane, cyclohexyl-, (S)- CAS No. 61393-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-cyclohexyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYHWFMGPYJIY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466023
Record name Oxirane, cyclohexyl-, (S)-
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61393-19-9
Record name (2S)-2-Cyclohexyloxirane
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Record name Oxirane, cyclohexyl-, (S)-
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Record name Oxirane, 2-cyclohexyl-, (2S)
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Significance of Chiral Epoxides in Synthetic Transformations

Chiral epoxides are invaluable intermediates in the realm of organic synthesis, serving as versatile building blocks for the construction of complex, stereochemically defined molecules. mdpi.comresearchgate.net Their significance stems from the inherent reactivity of the strained three-membered ether ring, which readily undergoes nucleophilic ring-opening reactions. wikipedia.org This reactivity, coupled with the presence of one or more stereocenters, allows for the introduction of new functional groups with precise stereocontrol.

The utility of chiral epoxides is expansive, with applications in the synthesis of a wide array of important compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.net For instance, they are key precursors to β-blockers, amino alcohols, and various anticancer agents. researchgate.net The ability to synthesize enantiomerically pure drugs is of paramount importance, as different enantiomers of a molecule can exhibit distinct biological activities. Chiral epoxides provide a reliable pathway to achieve this enantiomeric purity.

Several powerful methods have been developed for the asymmetric synthesis of epoxides. These include the Sharpless epoxidation, the Jacobsen epoxidation, and the Shi epoxidation, all of which allow for the enantioselective conversion of prochiral alkenes into chiral epoxides. wikipedia.org Furthermore, biocatalytic methods employing epoxide hydrolases offer a green and efficient approach for the kinetic resolution of racemic epoxides, yielding both the unreacted epoxide and the corresponding diol in high enantiomeric excess. researchgate.net

The ring-opening of epoxides can be catalyzed by both acids and bases. libretexts.org Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org In contrast, acid-catalyzed ring-opening can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon due to the development of a partial positive charge. libretexts.orgchemistrysteps.com This regioselectivity provides chemists with a powerful tool to control the outcome of their synthetic transformations.

Stereochemical Importance of the S Configuration in Cyclohexyl Substituted Oxiranes

Classical Epoxidation Routes with Stereocontrol Considerations

Traditional methods for epoxide formation can also be adapted to produce chiral products, provided there is a mechanism for stereocontrol.

A classic and reliable method for synthesizing epoxides is through the intramolecular cyclization of β-halohydrins. masterorganicchemistry.com This reaction is essentially an internal Williamson ether synthesis, where the alkoxide, formed by treating the halohydrin with a base, displaces the adjacent halide via an SN2 reaction. masterorganicchemistry.com

The stereochemistry of this reaction is crucial. Since the SN2 mechanism involves a backside attack, the resulting epoxide will have a configuration that is inverted relative to the carbon bearing the halogen. masterorganicchemistry.com This stereospecificity means that to synthesize (S)-cyclohexyloxirane, one would need to start with a specific diastereomer of the corresponding 2-halocyclohexanol. Enantiopure β-halohydrins are valuable synthons for this reason, as they can be converted to the corresponding chiral epoxides with controlled stereochemistry. unipd.it The synthesis of these chiral halohydrin precursors can be achieved through various methods, including the enzymatic reduction of haloketones. mdpi.com

Base-Mediated Cyclization and Configuration Inversion

The formation of epoxides from halohydrins is a classic and reliable transformation in organic synthesis, often accomplished through an intramolecular variation of the Williamson ether synthesis. scispace.com This method is particularly valuable for establishing specific stereochemistry due to the well-defined mechanism of the reaction.

The process begins with a chiral halohydrin precursor, which contains both a hydroxyl group and a halogen atom on adjacent carbon atoms. When this precursor is treated with a base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), the more acidic hydroxyl proton is removed to form an alkoxide ion. This intramolecular nucleophile then attacks the carbon atom bearing the halogen in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the three-membered epoxide ring.

A key stereochemical feature of the SN2 mechanism is the inversion of configuration at the carbon center that is attacked. The nucleophile must approach from the side opposite to the leaving group (a "backside attack"), which results in a predictable and complete inversion of its stereocenter. Therefore, to synthesize Oxirane, cyclohexyl-, (S)-, one must start with a halohydrin precursor of the opposite configuration, such as a derivative of (1R,2R)-2-halocyclohexanol. The base-mediated cyclization forces the inversion, leading to the desired (S)-epoxide with high enantiopurity. scispace.com This method is highly effective, provided that the starting halohydrin is enantiomerically pure.

Table 1: Key Features of Base-Mediated Epoxide Synthesis This interactive table summarizes the fundamental aspects of the intramolecular Williamson ether synthesis for chiral epoxides.

FeatureDescriptionReference
Reaction Type Intramolecular Williamson Ether Synthesis scispace.com
Mechanism Bimolecular Nucleophilic Substitution (SN2) scispace.com
Precursor Chiral Halohydrin (e.g., (1R,2R)-2-halocyclohexanol)
Reagent Strong Base (e.g., NaOH, NaH)
Stereochemical Outcome Inversion of configuration at the electrophilic carbon scispace.com
Product Chiral Epoxide (e.g., (S)-cyclohexyl oxirane)

Green Chemistry Approaches in Epoxide Synthesis

In response to the growing need for sustainable chemical manufacturing, several green chemistry strategies have been developed for the synthesis of chiral epoxides. These approaches aim to reduce waste, avoid hazardous substances, and utilize renewable resources and catalysts. Key green methods include biocatalysis and the use of environmentally safe oxidizing agents.

Biocatalysis, in particular, has emerged as a powerful tool for enantioselective epoxide synthesis. Halohydrin dehalogenases (HHDHs) are a family of enzymes that naturally catalyze the reversible formation of epoxides from halohydrins. nih.govnih.govnih.gov These enzymes can be used for the kinetic resolution of racemic epoxides. In this process, the enzyme selectively catalyzes the ring-opening of one enantiomer of the epoxide with a nucleophile (like azide (B81097) or cyanide), leaving the other enantiomer unreacted and in high enantiomeric purity. nih.govirb.hr Protein engineering has been used to improve the efficacy of these enzymes. For instance, a mutant variant of the HheG enzyme, M45F, demonstrated significantly enhanced activity and enantioselectivity in the azidolysis of cyclohexene (B86901) oxide, yielding the corresponding product with a product enantiomeric excess (eeP) of 96%. chemrxiv.org

Another green approach involves the direct epoxidation of alkenes using clean oxidants like hydrogen peroxide (H₂O₂). unipd.it Unspecific peroxygenases (UPOs), a group of heme-thiolate proteins, can catalyze the epoxidation of various alkenes, including cyclohexene, using only H₂O₂ as the co-substrate. nih.gov This avoids the need for traditional peroxyacids, which can generate stoichiometric amounts of acid waste. Furthermore, novel photocatalytic systems are being explored. One such system uses unique zinc oxide and iron oxide "hedgehog" particles as a photocatalyst to enable the direct oxidation of cyclohexane to cyclohexene oxide at ambient conditions using H₂O₂. nih.gov

Table 2: Comparison of Green Synthesis Approaches for Epoxides This interactive table compares different environmentally friendly methods for epoxide synthesis.

MethodCatalyst / SystemSubstrateOxidant / NucleophileKey AdvantageReference
Biocatalytic Resolution Halohydrin Dehalogenase (HheG M45F mutant)Cyclohexene OxideSodium Azide (NaN₃)High enantioselectivity (96% eeP) under mild conditions. chemrxiv.org
Biocatalytic Epoxidation Unspecific Peroxygenase (from Agrocybe aegerita)CyclohexeneHydrogen Peroxide (H₂O₂)Uses a clean oxidant (H₂O₂); avoids stoichiometric acid waste. nih.gov
Photocatalysis ZnO/α-Fe₂O₃ "Hedgehog" ParticlesCyclohexaneHydrogen Peroxide (H₂O₂)Direct conversion from an alkane at ambient conditions. nih.gov

Mechanistic Investigations of Oxirane, Cyclohexyl , S Reactivity

Nucleophilic Ring-Opening Mechanisms

Under basic or neutral conditions, the ring-opening of Oxirane, cyclohexyl-, (S)- proceeds via a nucleophilic substitution mechanism. The high ring strain of the epoxide ring is a key driver for this reactivity, making it susceptible to cleavage even with poor leaving groups. byjus.comlibretexts.orgscribd.com

Sₙ2-like Attack at Electrophilic Carbon Atoms

The reaction of Oxirane, cyclohexyl-, (S)- with strong nucleophiles under basic or neutral conditions follows a classic Sₙ2 mechanism. libretexts.orglibretexts.org In this process, the nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. This attack is concerted, meaning the bond formation with the nucleophile and the cleavage of the carbon-oxygen bond occur simultaneously. masterorganicchemistry.com The leaving group in this instance is an alkoxide anion, which is generally a poor leaving group; however, the significant energy release from relieving the ring strain drives the reaction forward. libretexts.orgscribd.com The mechanism involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the C-O bond, leading to a specific stereochemical outcome. libretexts.orgmasterorganicchemistry.com

Influence of Ring Strain on Reactivity

Epoxides, including Oxirane, cyclohexyl-, (S)-, are significantly more reactive than their acyclic or larger cyclic ether counterparts due to considerable ring strain. byjus.commasterorganicchemistry.commlsu.ac.in The bond angles in the three-membered oxirane ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. mlsu.ac.in This deviation results in a high ring strain energy, estimated to be around 13-27 kcal/mol. masterorganicchemistry.combeilstein-journals.org This stored energy is released upon ring-opening, providing a strong thermodynamic driving force for the reaction. libretexts.orgscribd.com Consequently, epoxides can undergo ring-opening reactions under much milder conditions than other ethers. masterorganicchemistry.com

Regioselectivity and Stereochemical Outcomes in Nucleophilic Additions

In base-catalyzed or nucleophilic ring-opening, the regioselectivity is governed by steric hindrance. libretexts.orglibretexts.org The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. libretexts.orgfiveable.meopenstax.org For Oxirane, cyclohexyl-, (S)-, which has a primary and a secondary carbon in its oxirane ring, the attack occurs at the primary carbon. openstax.org

The stereochemical outcome is a direct consequence of the Sₙ2 mechanism. The requisite backside attack by the nucleophile causes an inversion of configuration at the carbon center being attacked. libretexts.orgscribd.commasterorganicchemistry.com This results in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. byjus.comlibretexts.org

FeatureDescription
Mechanism Sₙ2-like
Reaction Conditions Basic or neutral, with a strong nucleophile
Site of Attack Less sterically hindered carbon atom (primary carbon)
Stereochemistry Inversion of configuration at the reaction center, leading to a trans product

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the mechanism of epoxide ring-opening changes significantly, altering the regiochemical outcome of the reaction.

Hybrid Sₙ1/Sₙ2 Pathway

The acid-catalyzed ring-opening of epoxides is best described as a hybrid of Sₙ1 and Sₙ2 mechanisms. byjus.comlibretexts.orgstackexchange.com The reaction begins with the protonation of the epoxide oxygen by the acid, which creates a much better leaving group (a neutral alcohol). byjus.commasterorganicchemistry.com This protonation activates the ring, and the C-O bond begins to break. libretexts.org Unlike a pure Sₙ1 reaction, a discrete carbocation intermediate is generally not formed. byjus.comstackexchange.com Instead, the nucleophile attacks the electrophilic carbon before the C-O bond fully cleaves. libretexts.orgstackexchange.com The transition state has significant carbocationic character, but the attack still occurs from the backside, similar to an Sₙ2 reaction, because the C-O bond, while weakened, still partially blocks the front face. byjus.comlibretexts.orglibretexts.org

Preferential Attack at More Substituted Carbons Under Acidic Conditions

Under acidic conditions, the regioselectivity of the nucleophilic attack is reversed compared to the base-catalyzed pathway. The nucleophile preferentially attacks the more substituted carbon atom. byjus.commasterorganicchemistry.comfiveable.me In the protonated epoxide, a partial positive charge develops on the carbon atoms as the C-O bond weakens. The more substituted carbon (the secondary carbon in the case of Oxirane, cyclohexyl-, (S)-) can better stabilize this developing positive charge through inductive effects and hyperconjugation. libretexts.orglibretexts.org This electronic effect outweighs the steric hindrance, directing the nucleophile to the more substituted site. libretexts.orgmasterorganicchemistry.com Despite the attack at the more substituted carbon, the stereochemical outcome remains a trans product due to the backside nature of the nucleophilic attack. masterorganicchemistry.comopenstax.org

FeatureDescription
Mechanism Hybrid Sₙ1/Sₙ2
Reaction Conditions Acidic
Site of Attack More substituted carbon atom (secondary carbon)
Stereochemistry Inversion of configuration at the reaction center, leading to a trans product

Trans-Diaxial Addition in Cyclic Epoxides

The reactivity of cyclic epoxides, such as (S)-cyclohexyloxirane, is profoundly influenced by the conformational constraints of the ring system. Nucleophilic ring-opening of epoxides on a cyclohexane (B81311) ring is governed by the Fürst-Plattner rule, which dictates the stereochemical outcome of the reaction. wikipedia.orglibretexts.org This rule posits that nucleophilic attack on a cyclohexene (B86901) derivative, including epoxides, preferentially occurs via a transition state that resembles a chair conformation, leading to the formation of a trans-diaxial product. wikipedia.orgresearchgate.net

The mechanism involves the nucleophile attacking one of the two electrophilic carbon atoms of the epoxide. For an epoxide on a cyclohexane ring, the ring exists in a half-chair conformation. The nucleophilic attack proceeds in such a way that the developing product passes through a low-energy, chair-like transition state rather than a high-energy, twist-boat-like transition state. wikipedia.org This preference for the chair-like pathway results in the nucleophile and the leaving group (the epoxide oxygen) adopting a trans-diaxial arrangement in the initial product. wikipedia.orgresearchgate.net Although the initial product is the trans-diaxial conformer, it will often equilibrate via a ring flip to the more stable diequatorial conformer, if possible. wikipedia.org

The energetic preference for the chair-like transition state is significant, with a reaction barrier that can be around 5 kcal/mol lower than the twist-boat pathway. wikipedia.org This stereoelectronic requirement ensures high regioselectivity and stereoselectivity in the ring-opening of cyclic epoxides. wikipedia.orgnih.gov For example, in studies on steroidal epoxides, which contain cyclohexane rings, ring-opening reactions almost uniformly follow the Fürst-Plattner rule, yielding diaxial products. researchgate.netnih.gov This principle is fundamental to predicting the stereochemistry of products in reactions involving cyclohexyl epoxides.

Specific Mechanistic Aspects of Cyclohexyl Substitution

Electronic Effects of the Cyclohexyl Group on Ring Strain and Reactivity

The cyclohexyl group attached to the oxirane ring primarily exerts its influence through electronic and steric effects. Electronically, as an alkyl group, the cyclohexyl substituent is weakly electron-donating. This inductive effect can influence the stability and reactivity of the epoxide. The inherent reactivity of the epoxide ring is due to significant ring strain, which makes the carbon-oxygen bonds weaker and more susceptible to cleavage than in acyclic ethers. researchgate.netnih.gov

FactorEffect on (S)-CyclohexyloxiraneConsequence
Ring StrainThe three-membered oxirane ring is highly strained.Primary driving force for ring-opening reactions. nih.govlibretexts.org
Inductive EffectThe cyclohexyl group is weakly electron-donating.Slightly stabilizes a partial positive charge on the adjacent epoxide carbon, influencing regioselectivity in acid-catalyzed openings. chemistrysteps.com
Substituent NatureAlkyl groups (like cyclohexyl) are less impactful electronically compared to strong electron-withdrawing groups.Reactivity is primarily governed by sterics and ring strain rather than strong electronic polarization. nih.govresearchgate.net

Steric Hindrance from Cyclohexyl Group on Nucleophilic Attack

The bulky cyclohexyl group imposes significant steric hindrance, which plays a crucial role in determining the regioselectivity of nucleophilic attack, particularly under basic or neutral conditions. researchgate.net In these reactions, which typically follow an SN2 mechanism, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgpearson.com For (S)-cyclohexyloxirane, the attack will occur at the CH2 carbon of the oxirane ring, as it is more accessible than the tertiary carbon directly attached to the cyclohexane ring.

This steric control is a general principle for the ring-opening of unsymmetrical epoxides with strong nucleophiles. chemistrysteps.comyoutube.com The reaction proceeds from the backside, leading to an inversion of stereochemistry at the site of attack. The bulkiness of the cyclohexyl group makes the adjacent tertiary carbon a much more difficult target for the nucleophile to approach. researchgate.net

Under acidic conditions, the regioselectivity can be more complex. The epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The reaction then proceeds via a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted carbon (the one attached to the cyclohexyl ring). chemistrysteps.com Consequently, even though it is more sterically hindered, this carbon becomes the preferred site of attack for weak nucleophiles. Therefore, the outcome of the reaction is a balance between steric and electronic factors, with the specific conditions and the nature of the nucleophile determining the final product. chemistrysteps.comyoutube.com

Reaction ConditionPrimary Influencing FactorSite of Nucleophilic Attack on (S)-CyclohexyloxiraneMechanism Type
Basic / Neutral (Strong Nucleophile)Steric HindranceLess substituted carbon (CH₂)SN2-like libretexts.org
Acidic (Weak Nucleophile)Electronic StabilizationMore substituted carbon (CH attached to cyclohexyl)SN1-like chemistrysteps.com

Carbon-Carbon Bond Activation of Oxirane Rings

While the cleavage of the carbon-oxygen bond is the most common mode of reactivity for epoxides, the activation and cleavage of the carbon-carbon bond within the oxirane ring is a less common but synthetically valuable transformation. thieme-connect.com This process typically requires specific catalysts or reagents capable of inserting into the strained C-C bond.

Recent studies have shown that certain transition metal complexes can selectively activate the C-C bond of epoxides. For instance, platinum(0) complexes featuring the bis(di-tert-butylphosphino)methane (B1584639) (dtbpm) ligand have been identified as uniquely capable of inserting the platinum fragment into the C-C bond of oxiranes, including ethylene (B1197577) oxide, to form 3-oxaplatinacyclobutanes under mild conditions. researchgate.netacs.org Theoretical studies suggest this reaction is kinetically controlled and proceeds through a highly reactive monocoordinated Pt(0) intermediate that inserts into the epoxide C-C bond with no significant energy barrier. researchgate.netacs.org Competing pathways, such as C-O or C-H activation, involve higher activation barriers. acs.org

Another novel method involves the use of amine radical dications, generated photochemically, to induce C-C bond scission in 1,1-disubstituted epoxides. organic-chemistry.org This radical-based approach leads to demethylenation and the formation of ketones. Computational analysis supports a mechanism where the radical dication attacks the epoxide, leading to a C-C bond cleavage with a lower activation barrier compared to the more traditional C-O scission pathway. organic-chemistry.org These advanced methods highlight an emerging area of epoxide chemistry, offering new synthetic routes by exploiting the inherent strain of the C-C bond in the oxirane ring. thieme-connect.comorganic-chemistry.org

Ring-Expansion Reactions Involving Oxiranes and Derivatives

The strain within the oxirane ring makes it a suitable substrate for various ring-expansion reactions, providing access to larger heterocyclic structures. researchgate.net These transformations can be promoted by Lewis acids, transition metals, or proceed through intramolecular rearrangements.

Gold-catalyzed reactions are particularly effective in this regard. As an oxophilic Lewis acid, gold can activate the epoxide towards nucleophilic attack. beilstein-journals.org For example, gold(III) chloride catalyzes the cycloisomerization of aryl alkyl epoxides to form larger ring systems like 3-chromanols. beilstein-journals.org Alkynyl epoxides can undergo gold-catalyzed conversion into furans, which involves an initial ring-opening followed by cyclization. beilstein-journals.org

Ring expansions can also be achieved through the reaction of epoxides with various reagents. For instance, the treatment of a bromo oxirane with a silver salt was shown to selectively produce a tetrahydropyran (B127337) derivative, representing a five- to six-membered ring expansion. rsc.org In contrast, using other Lewis acids like TiBr₄ or MgBr₂ on the same substrate led to a tetrahydrofuran (B95107) derivative, a product of intramolecular cyclization without net ring expansion. rsc.org Photochemical methods have also been developed for the ring expansion of other small heterocycles like oxetanes to tetrahydrofurans, and these studies provide mechanistic insights that could be applicable to oxiranes. nih.gov The diverse array of available methods for oxirane ring expansion makes it a powerful strategy for the synthesis of larger, often biologically relevant, cyclic ethers. researchgate.netresearchgate.net

Stereochemical Control and Asymmetric Induction in Reactions of Oxirane, Cyclohexyl , S

Factors Governing Enantioselectivity in Catalytic Transformations

The enantioselectivity of catalytic reactions involving (S)-cyclohexyl oxirane is governed by a combination of steric and electronic factors, as well as the specific reaction conditions and the nature of the catalyst employed. numberanalytics.com The primary mode of reaction for epoxides is nucleophilic ring-opening, and the catalyst's role is often to activate the epoxide and/or the nucleophile, creating a chiral environment that dictates the facial selectivity of the attack. researchgate.net

Key factors that influence enantioselectivity include:

Steric Hindrance : The bulky cyclohexyl group on the oxirane ring creates significant steric hindrance, which can direct the approach of a nucleophile. In catalyzed reactions, the chiral catalyst can further amplify this steric differentiation, favoring one trajectory of attack over another to minimize steric clashes in the transition state.

Electronic Effects : The electronic properties of the catalyst and the nucleophile are crucial. Chiral Lewis acids, for example, coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. numberanalytics.comresearchgate.net The geometry of the resulting complex, dictated by the chiral ligand, determines which carbon is more accessible for nucleophilic attack.

Catalyst Structure : The structure of the chiral catalyst is arguably the most critical factor. For instance, in metal-catalyzed reactions, the design of the chiral ligand bound to the metal center is paramount. numberanalytics.com Ligands create a defined chiral pocket around the active site, and subtle changes in the ligand's structure can lead to dramatic differences in enantioselectivity. scispace.com

Solvent and Temperature : The reaction medium can influence the stability of the transition states and the aggregation state of the catalyst. Temperature affects the kinetic resolution of reactions, with lower temperatures generally leading to higher enantioselectivity by amplifying the small energy differences between diastereomeric transition states. numberanalytics.com

Research has shown that for the asymmetric ring-opening of meso-epoxides, factors such as the distance and orientation of catalytic units in oligomeric catalysts can have a pronounced effect on both reaction rate and enantioselectivity. scispace.com For example, in the desymmetrization of meso-stilbene oxide using chiral urea (B33335) catalysts, the electronic nature of substituents on the catalyst was found to correlate with enantioselectivity. nih.gov

FactorInfluence on Enantioselectivity in Epoxide OpeningResearch Finding Context
Catalyst Ligand Creates a chiral environment, directing nucleophilic attack.Chiral salen-type ligands on metal catalysts like Cr(III) and Mo(VI) have been shown to induce high enantioselectivity in epoxide ring-opening and sulfoxidation reactions. scispace.comd-nb.info
Steric Effects The bulk of the substrate's substituent and the catalyst's chiral environment dictate the approach of the nucleophile.The cyclohexyl group provides significant steric bulk, influencing the regioselectivity of nucleophilic attack.
Reaction Temperature Lower temperatures generally increase enantioselectivity by better differentiating between diastereomeric transition states.Lowering the temperature in the Jacobsen-Katsuki asymmetric epoxidation is a common strategy to improve enantiomeric excess (ee). mdpi.com
Solvent Can affect catalyst aggregation and the stability of transition state complexes.The choice of solvent can impact the enantioselectivity in sulfoxidation reactions catalyzed by chiral molybdenum complexes. d-nb.info

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of cyclohexyl oxirane, a racemic mixture can be subjected to a reaction where the chiral catalyst preferentially reacts with one enantiomer, for instance, the (R)-enantiomer. This leaves the unreacted starting material, (S)-cyclohexyl oxirane, in high enantiomeric excess. msu.edu

A successful kinetic resolution requires a significant difference in the reaction rates for the two enantiomers, which is quantified by the selectivity factor (s). msu.edu An s-factor of 20 or more is generally considered effective for practical separation. msu.edu

Strategies for the kinetic resolution of terminal epoxides often involve:

Hydrolytic Kinetic Resolution (HKR) : This method, pioneered by Jacobsen and others, uses chiral cobalt- or chromium-salen complexes to catalyze the addition of water to one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and enantiomerically pure.

Enzymatic Resolution : Enzymes, being inherently chiral, can be highly effective catalysts for kinetic resolution. For example, epoxide hydrolases can selectively hydrolyze one enantiomer of an epoxide to a diol. msu.edu

Asymmetric Peroxidation-Kinetic Resolution Cascade : In some systems, a cascade reaction can be designed where an initial enantioselective peroxidation is followed by a kinetic resolution of the resulting chiral peroxide, leading to products with very high enantiomeric purity. chinesechemsoc.org

For example, the kinetic resolution of racemic terminal epoxides has been demonstrated with high efficiency using various catalytic systems. In one study, a bifunctional organocatalyst was used for the kinetic resolution of racemic endoperoxides, achieving high enantiomeric ratios for the recovered starting material. acs.org The principle is directly applicable to racemic cyclohexyl oxirane.

Resolution StrategyCatalyst/Reagent TypeTypical Outcome for a Racemic Epoxide
Hydrolytic Kinetic Resolution (HKR) Chiral (salen)Co(III) complexesOne enantiomer is converted to a diol, leaving the other enantiomer with high ee.
Enzymatic Hydrolysis Epoxide HydrolasesSelective hydrolysis of one enantiomer. msu.edu
Azidolysis Chiral (salen)Cr(III) complexes with TMSN₃One enantiomer is converted to an azido (B1232118) alcohol, enriching the other. scispace.com
Kornblum–DeLaMare Reaction Bifunctional thiourea/amine organocatalystsKinetic resolution of endoperoxides, applicable to other cyclic peroxides. acs.org

Diastereoselective Synthesis Involving (S)-Cyclohexyl Oxirane

When a chiral molecule like (S)-cyclohexyl oxirane reacts to create a new stereocenter, the two possible products are diastereomers. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over the other. The inherent stereochemistry of the (S)-oxirane starting material exerts a strong influence on the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselectivity.

For example, the nucleophilic ring-opening of (S)-cyclohexyl oxirane proceeds via an SN2 mechanism. This means the nucleophile attacks one of the two carbon atoms of the epoxide ring from the side opposite the C-O bond, leading to an inversion of configuration at the center of attack. Because the starting material is enantiopure, this stereospecific mechanism directly translates the stereochemistry of the epoxide into the stereochemistry of the product.

In a study on the synthesis of fluorinated phosphonates, the diastereoselective opening of a related cyclohexyl-containing epoxide with bromide or azide (B81097) nucleophiles was reported. nih.govfrontiersin.org The reaction yielded tertiary bromides or N-Boc protected β-amino-γ-hydroxy alkylphosphonates with high diastereoselectivity. nih.govfrontiersin.org Similarly, the epoxidation of substituted tetrahydropyridines has been shown to proceed with high diastereoselectivity, where the existing stereocenters on the ring direct the face of the epoxidation. acs.org

The diastereoselectivity of such reactions can be influenced by:

The nature of the nucleophile and catalyst.

The reaction conditions (solvent, temperature).

The presence of directing groups on the substrate that can coordinate to the catalyst or reagent. researchgate.net

Reaction TypeSubstrateReagent/CatalystDiastereomeric OutcomeRef.
Epoxidation Tetrahydropyridines with existing stereocentersm-CPBA with directing acidHigh diastereomeric ratio (>95:5 dr) for the resulting epoxide. acs.org
Epoxide Ring-Opening Fluorinated epoxy alkylphosphonates with a cyclohexyl substituentAcetyl BromideFormation of a single regioisomer (tertiary bromide) with high diastereoselectivity. nih.gov
Epoxide Ring-Opening Fluorinated epoxy alkylphosphonates with a cyclohexyl substituentSodium AzideFormation of β-azido-γ-hydroxy derivatives with high diastereoselectivity. nih.gov

Influence of Catalyst Stereochemistry on Reaction Outcomes

In catalyst-controlled reactions, the stereochemistry of the catalyst is the dominant factor in determining the stereochemical outcome. This is particularly evident in asymmetric catalysis, where a small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product.

When reacting with an achiral substrate, the (R)- and (S)-enantiomers of a chiral catalyst will produce enantiomeric products. However, when a chiral catalyst reacts with a chiral substrate like (S)-cyclohexyl oxirane, the interaction leads to diastereomeric transition states. This is known as a "matched" and "mismatched" pairing.

Matched Pair : The stereochemistry of the catalyst and the substrate are complementary, leading to a lower energy transition state and a faster reaction rate, usually with high diastereoselectivity.

Mismatched Pair : The stereochemistries of the catalyst and substrate are opposed, resulting in a higher energy transition state due to unfavorable steric or electronic interactions. This leads to a slower reaction rate and often lower selectivity.

The synthesis of chiral molybdenum(VI) complexes with enantiopure salan ligands demonstrates this principle. d-nb.info The (R,R)-configured cyclohexyl backbone of the ligand induced a specific Δ-helical wrapping around the molybdenum center, a clear case of chiral induction from the ligand to the metal complex. d-nb.info This defined catalyst stereochemistry is then responsible for inducing asymmetry in reactions like sulfoxidation. d-nb.info Similarly, studies on aluminum catalysts for ring-opening polymerization have shown that the chirality of the catalyst has a significant impact on the catalytic activity, with one enantiomer of the catalyst often outperforming the other for a given enantiopure substrate. manchester.ac.uk

Non-Linear Effects in Asymmetric Catalysis with Chiral Oxirane Systems

In an ideal asymmetric catalytic reaction, the enantiomeric excess (ee) of the product is directly proportional to the ee of the chiral catalyst. This linear relationship is not always observed. A deviation from this linearity is known as a non-linear effect (NLE). scispace.comwikipedia.org NLEs can provide profound insights into the reaction mechanism, particularly regarding the aggregation of catalyst species. thieme-connect.comnih.gov

There are two main types of non-linear effects:

Positive Non-Linear Effect ((+)-NLE) or Asymmetric Amplification : This occurs when the product's ee is higher than the catalyst's ee. wikipedia.org This phenomenon is often explained by the formation of catalyst aggregates (dimers or higher-order oligomers). If the heterochiral aggregates (formed from both R and S catalyst enantiomers, e.g., a meso-like dimer) are less reactive or catalytically inactive compared to the homochiral aggregates (R-R or S-S), the effective ee of the active catalyst in the solution is higher than the nominal ee of the catalyst introduced. thieme-connect.com This leads to an amplification of the product's ee.

Negative Non-Linear Effect ((-)-NLE) or Asymmetric Depletion : This is the opposite case, where the product's ee is lower than the catalyst's ee. This can occur if the heterochiral catalyst aggregates are more reactive than the homochiral ones. thieme-connect.com

The study of NLEs is crucial for understanding the true nature of the catalytic species. For instance, the absence of an NLE can suggest that the active catalyst is a monomeric species. researchgate.net While specific studies on NLEs involving (S)-cyclohexyl oxirane are not prevalent in the searched literature, the principles are broadly applicable to chiral epoxide systems. The formation of dimeric or oligomeric species is a known feature of many metal-salen and other organometallic catalysts used in epoxide transformations. scispace.comthieme-connect.com The complex behavior observed in some titanium-catalyzed epoxidations, for example, has been attributed to the involvement of multiple tartrate ligands in the active complex, leading to NLEs. scispace.com

Reactivity Patterns and Derivatization Chemistry of Oxirane, Cyclohexyl , S

Reactions with Various Nucleophiles (Alcohols, Amines, Thiols, Halides)

The ring-opening of (S)-cyclohexyl oxirane can be initiated by a variety of nucleophiles. Under basic or neutral conditions, these reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. askfilo.commasterorganicchemistry.comchemistrysteps.com For (S)-cyclohexyl oxirane, this is the terminal carbon of the oxirane ring. The reaction results in an inversion of stereochemistry at the site of attack, leading to products with a trans-configuration between the newly introduced nucleophile and the hydroxyl group.

Alcohols: In the presence of an alcohol (R-OH) and a basic or acidic catalyst, (S)-cyclohexyl oxirane undergoes alcoholysis to yield a β-alkoxy alcohol. Under basic conditions, the alkoxide (RO⁻) attacks the less substituted carbon atom. askfilo.com

Amines: The reaction of epoxides with amines, known as aminolysis, is a fundamental method for synthesizing β-amino alcohols. rroij.comrsc.org This reaction can be catalyzed by various agents to enhance efficiency and selectivity. rroij.comresearchgate.net The reaction of (S)-cyclohexyl oxirane with primary or secondary amines yields the corresponding trans-2-amino-1-cyclohexylethanol derivatives.

Thiols: Thiols are potent nucleophiles that react readily with epoxides to form β-hydroxy sulfides. arkat-usa.orgmasterorganicchemistry.com The thiolate anion, generated under basic conditions, efficiently opens the epoxide ring, typically at the less hindered carbon. youtube.com This reaction, sometimes referred to as a thiol-epoxy "click" reaction, is known for its high yields and regioselectivity. rsc.org

Halides: Halide ions can act as nucleophiles to open the oxirane ring, forming halohydrins. libretexts.org When using hydrohalic acids (like HCl), the reaction proceeds under acidic conditions. The epoxide oxygen is first protonated, making it a better leaving group. ucalgary.ca The subsequent nucleophilic attack by the halide ion occurs at the more substituted carbon, which can better stabilize the partial positive charge in the transition state. chemistrysteps.comucalgary.ca

Table 1: Nucleophilic Ring-Opening Reactions of (S)-Cyclohexyl Oxirane
NucleophileReagent ExampleProduct ClassGeneral Product Structure
AlcoholMethanol (CH₃OH)β-Alkoxy Alcohol(R)-1-(cyclohexyl)-2-methoxyethanol
AmineAniline (C₆H₅NH₂)β-Amino Alcohol(R)-1-(cyclohexyl)-2-(phenylamino)ethanol
ThiolThiophenol (C₆H₅SH)β-Hydroxy Sulfide(R)-1-(cyclohexyl)-2-(phenylthio)ethanol
HalideHydrochloric Acid (HCl)Halohydrin(S)-2-chloro-2-cyclohexylethanol

Formation of Polyol Structures via Ring-Opening Polymerization

(S)-Cyclohexyl oxirane can undergo ring-opening polymerization (ROP) to produce polyethers. mdpi.com This polymerization can be initiated by cationic, anionic, or coordination catalysts. mdpi.comradtech.org Cationic ROP, for instance, involves the activation of the epoxide by a Lewis or Brønsted acid, followed by successive nucleophilic attacks by other monomer units. The resulting polymer is poly(cyclohexene oxide), a polyether with pending cyclohexyl groups. mdpi.com

The synthesis of polyols from epoxides is a well-established industrial process. zapjournals.comrsc.orgresearchgate.net This is typically achieved by the ring-opening of the oxirane with a molecule containing multiple hydroxyl groups, such as a diol or glycerol, which acts as an initiator. Alternatively, the hydrolysis of the epoxide groups in a pre-formed polymer can also introduce hydroxyl functionalities. For (S)-cyclohexyl oxirane, polymerization initiated with water or a diol would lead to the formation of polyether polyols, where the polymer chains are terminated with hydroxyl groups. These polyols are valuable precursors for the synthesis of other polymers, such as polyurethanes. zapjournals.comitu.edu.tr

Synthesis of Functionalized Cyclohexane (B81311) Derivatives

The ring-opening of (S)-cyclohexyl oxirane is a direct route to a variety of 1,2-disubstituted functionalized cyclohexane derivatives. The reactions discussed in section 5.1 are primary examples of this derivatization. The versatility of this precursor allows for the synthesis of a library of compounds with diverse functionalities attached to a cyclohexane core, which is a common motif in biologically active molecules. researchgate.net The predictable stereochemistry of the SN2 ring-opening reaction ensures that the relationship between the hydroxyl group and the newly introduced functional group is consistently anti-periplanar. This stereocontrol is crucial in the synthesis of complex target molecules.

Table 2: Functionalized Cyclohexane Derivatives from (S)-Cyclohexyl Oxirane
Reactant/ReagentResulting Functional GroupClass of Cyclohexane Derivative
Alcohol/Alkoxide-OH, -OR1-Cyclohexyl-2-alkoxyethanol
Amine-OH, -NR₂1-Cyclohexyl-2-aminoethanol
Thiol/Thiolate-OH, -SR1-Cyclohexyl-2-(alkyl/arylthio)ethanol
Hydrohalic Acid-OH, -X (Halogen)2-Cyclohexyl-2-haloethanol

Preparation of Analogous Heterocyclic Systems (e.g., Thietanes, Oxetanes from Oxirane Precursors)

Oxirane precursors are valuable starting materials for the synthesis of other, larger heterocyclic systems through ring expansion or rearrangement reactions.

Thietanes: The conversion of an oxirane to a thietane (B1214591), its four-membered sulfur analog, can be accomplished through a multi-step process. nih.govresearchgate.netresearchgate.net A common strategy involves the ring-opening of the oxirane with a sulfur nucleophile, which is followed by an intramolecular cyclization. beilstein-journals.org For instance, an oxirane can be converted into a derivative containing a vicinal leaving group (like a mesylate). Subsequent reaction with a sulfur source, such as potassium thioacetate (B1230152) (KSAc), leads to the opening of the oxirane ring and the introduction of a thiol or thiolate group. This intermediate can then undergo an intramolecular SN2 reaction, displacing the leaving group to form the four-membered thietane ring. nih.govbeilstein-journals.org

Oxetanes: The synthesis of an oxetane (B1205548) (a four-membered ether) from an oxirane is a ring-expansion reaction. thieme-connect.debeilstein-journals.org While less common than other methods of oxetane synthesis, it provides a useful pathway. One reported mechanism involves an intramolecular rearrangement of an epoxide that is assisted by a neighboring functional group. nih.govmdpi.com For example, certain epoxy esters have been shown to rearrange into oxetanes under specific conditions, where the ester group migrates and facilitates the expansion from a three- to a four-membered ring. mdpi.com Another synthetic route involves the coupling of primary alcohols with vinyl epoxides, catalyzed by iridium, to form neopentyl glycols, which can then be cyclized to form highly substituted oxetanes. nih.gov

Theoretical and Computational Studies of Oxirane, Cyclohexyl , S

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of reactions involving cyclohexene (B86901) oxide. Semiempirical and ab initio methods have been applied to understand the intricacies of the oxirane ring-opening process.

One area of focus has been the acid-catalyzed ring cleavage. Based on AM1 semiempirical quantum-chemical calculations, a hydroxycarbocation mechanism for the oxirane ring opening has been proposed. pleiades.online This mechanism involves the initial formation of unstable cis- and trans-oxonium structures. pleiades.online

More advanced studies using relativistic, dispersion-corrected density functional theory have investigated Lewis acid-catalyzed ring-opening reactions of cyclohexene oxide with various nucleophiles (MeZH, where Z = O, S, NH). acs.orgnih.gov These calculations identified the transition states for nucleophilic attack at both the α- and β-carbons of the epoxide ring. acs.org The results consistently show that for all computed systems, the α-attack proceeds through a lower reaction barrier than the β-attack. acs.org This preference is explained by the Fürst-Plattner rule, which posits that the reaction pathway proceeding through a more stable chair-like transition state (α-attack) is favored over the one involving a less stable twist boat-like transition state (β-attack). nih.gov

Furthermore, photochemical dissociation pathways have been modeled. A study on the parent compound, oxirane, using constrained density functional theory confirmed the Gomer-Noyes mechanism, which involves a ring opening, followed by an internal proton transfer, and concluding with a C-C bond breaking. nih.gov The ring-opening part of this reaction is completed within 30-40 femtoseconds and is driven by the lowest excited state (S1). nih.gov

Table 1: Calculated Bond Lengths in Cyclohexene Oxide and its Lewis Acid Complex

Species Cα–O Bond Length (Å) Cβ–O Bond Length (Å) Source
Isolated Epoxide 1 1.445 1.438 acs.org
Epoxide-H+ Complex (1-H+) Significant elongation Significant elongation acs.orgnih.gov

Density Functional Theory (DFT) Modeling for Activation Barriers and Regioselectivity

Density Functional Theory (DFT) is a widely used computational method to model the activation barriers and understand the regioselectivity of epoxide ring-opening reactions. DFT calculations provide quantitative data on the energy profiles of reaction pathways.

In the Lewis acid-catalyzed ring-opening of cyclohexene oxide, DFT studies found that the reaction barrier decreases significantly with stronger Lewis acids, following the trend H+ > Li+ > Na+ > K+ > Rb+ > Cs+. acs.orgnih.gov The activation strain model reveals that this enhanced reactivity is due to a reduction in the steric (Pauli) repulsion between the epoxide's filled orbitals and the incoming nucleophile. acs.orgnih.gov The Lewis acid polarizes the epoxide's orbitals, effectively moving them away from the path of the nucleophile. acs.org

DFT calculations have been crucial in explaining the high regioselectivity observed in these reactions. For the ring opening of 4-tert-butyl and 3-methyl substituted cyclohexene oxides with LiAlH4, DFT and MP2 methods accounted for the observed product ratios. rsc.org The calculations consistently show that the activation barrier for attack at the α-position is 3–7 kcal/mol lower than for the β-attack. acs.org This energy difference explains the preference for the formation of the trans-diaxial product, in line with the Fürst-Plattner rule. nih.govrsc.org A study on the reductive ring opening of epoxides using zirconocene (B1252598) and photoredox catalysis also employed DFT calculations, which indicated that the observed reverse regioselectivity could be explained by shifting the transition states to be more reactant-like. chemrxiv.org

Table 2: Calculated Differences in Activation Barriers for Nucleophilic Attack on Cyclohexene Oxide

Nucleophile System ΔΔE‡ (β-attack - α-attack) (kcal/mol) Method Source
MeZH (Z = O, S, NH) with various Lewis acids 3 - 7 Relativistic dispersion-corrected DFT acs.org
LiAlH4 on substituted cyclohexene oxides 3.0 - 4.0 B3LYP & MP2 rsc.org

Prediction of Thermochemical Properties and Dissociation Pathways

Computational methods are essential for predicting thermochemical properties such as heats of formation and for mapping out dissociation pathways. While specific studies on (S)-cyclohexyl-oxirane are limited, data from related epoxides provide valuable insights.

Thermochemical studies on butene oxide isomers have combined reaction calorimetry with high-level computational methods like G3 and CBS-APNO to determine gas-phase heats of formation. nih.gov Such approaches, which show good agreement between experimental and calculated values, can be applied to cyclohexene oxide to predict its thermodynamic stability. nih.gov Isodesmic reactions, which rely on accurate heats of formation or high-quality calculations, are commonly used to determine the strain energies of epoxides. nih.gov

Computational studies on the thermal behavior of related structures, like graphite (B72142) oxide, have elucidated dissociation pathways. researchgate.net Molecular dynamics simulations guided by electronic structure calculations have shown that heating can lead to the evolution of CO, and the mechanisms for this process have been detailed. researchgate.net Similar methodologies can be applied to understand the thermal decomposition of cyclohexene oxide.

The photochemical dissociation of the basic oxirane structure has been modeled using constrained DFT, showing a pathway that involves ring-opening followed by proton transfer and C-C bond breaking. nih.gov This provides a foundational model for predicting the photodissociation pathways of more complex epoxides like cyclohexene oxide.

Insights into Steric and Electronic Effects on Reactivity

Both steric and electronic effects play a crucial role in the reactivity of cyclohexene oxide, and computational studies have been key to disentangling these factors.

Electronic effects are evident in the influence of Lewis acids on the ring-opening reaction. The catalytic effect is driven by the polarization of the epoxide's orbitals by the Lewis acid, which lowers the steric (Pauli) repulsion between the reactants. acs.orgnih.gov

A novel finding from computational studies is the role of steric repulsion in dictating regioselectivity, a factor that goes beyond the classical strain-based Fürst-Plattner rule. nih.gov DFT calculations revealed that all computed Lewis acid-complexed epoxides are asymmetric, with the Cα–O bond being longer than the Cβ–O bond. acs.orgnih.gov This asymmetry leads to significantly less destabilizing Pauli repulsion for the α-attack compared to the β-attack. acs.org This difference in steric repulsion, stemming from the asymmetric orbital density on the epoxide, is a key factor controlling the regioselectivity of the ring-opening reaction. acs.orgnih.gov

The influence of substituents on the cyclohexene ring further highlights these effects. Computational analyses of substituted cyclohexene oxides show that the magnitude of Fürst-Plattner control is affected by the nature and position of alkyl substituents. rsc.org

Computational Analysis of Catalyst-Substrate and Catalyst-Catalyst Interactions in Asymmetric Processes

The asymmetric ring-opening (ARO) of meso-epoxides like cyclohexene oxide is a vital synthetic transformation, and computational studies have provided deep insights into the catalyst's role. Metal-salen complexes are prominent catalysts for these reactions. mdpi.comnih.gov

The mechanism of catalysis often involves the cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.gov Kinetic and structural studies, supported by computations, led to the construction of covalently linked bimetallic salen complexes. These complexes were shown to catalyze the ARO with identical enantioselectivity but with reactivity 1-2 orders of magnitude greater than their monomeric counterparts, highlighting the importance of catalyst-catalyst interactions. nih.gov

Computational studies have also been used to design new catalysts. An in silico approach was used to design asymmetric frustrated Lewis pairs (FLPs) for the stereoselective insertion of CO2 into epoxides. beilstein-journals.org By modifying substituents on the Lewis base to induce asymmetry, a stereoselective catalytic scaffold was developed that preferentially favored one enantiomer from a racemic epoxide mixture. beilstein-journals.org DFT calculations on the Sharpless epoxidation of allylic alcohols have helped in understanding how molecules interact with the catalyst, enabling advancements in the computational-driven exploration and optimization of catalytic systems. mdpi.com

Modeling the Influence of Solvation on Reaction Kinetics (e.g., Water Clusters)

Solvation can have a profound impact on reaction kinetics, and computational modeling is used to understand these effects at a molecular level. The hydrolysis of cyclohexene oxide is a key reaction where the role of the solvent, water, is multifaceted.

Hot water has been shown to effectively catalyze the hydrolysis of epoxides without any other catalyst, acting simultaneously as a modest acid catalyst, a reactant, and a solvent. researchgate.net Computational studies on the hydrolysis of metal oxides have demonstrated the importance of including explicit water molecules (clusters) to accurately model the reaction mechanism and interpret spectroscopic data. escholarship.org

A computational study of H2O adsorption and hydrolysis on (ZnO)3 nanoclusters, using DFT, highlights how reaction pathways are modeled in the presence of water. researchgate.netdoaj.org Although focused on a different system, the methodology of mapping potential energy curves and calculating activation energies for hydration and hydrolysis steps is directly applicable to studying the solvation effects on cyclohexene oxide reactions. researchgate.net A kinetics model for cyclohexanol (B46403) dehydration in high-temperature water, based on a proposed mechanism, successfully predicted the effect of water density on product yields, demonstrating that computational models can capture the complex roles of water in reaction kinetics. researchgate.net

Advanced Analytical Techniques in Oxirane, Cyclohexyl , S Research

Chromatographic Analysis (GC-MS, Chiral HPLC, GPC)

Chromatographic techniques are essential for separating (S)-cyclohexyloxirane from reaction mixtures and for analyzing its purity and polymeric products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio. (S)-cyclohexyloxirane can be analyzed by GC-MS to assess its purity and identify byproducts. The mass spectrum provides a molecular fingerprint that aids in structural confirmation.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary method for separating the (S)- and (R)-enantiomers of cyclohexyl oxirane. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases. csfarmacie.czsigmaaldrich.comphenomenex.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal resolution. csfarmacie.cz

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to characterize polymers produced from the ring-opening polymerization of (S)-cyclohexyloxirane. This technique separates polymer chains based on their hydrodynamic volume in solution. docbrown.info Larger molecules elute first, followed by smaller ones. GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resulting poly(cyclohexyl oxide). mdpi.comtandfonline.com

Table 3: Example of GPC Data for Poly(cyclohexyl oxide) from Ring-Opening Polymerization

SampleMn (kg/mol)Mw (kg/mol)Polydispersity Index (PDI)
Polymer A6.810.41.53 tandfonline.com
Polymer B8.29.51.16
Polymer C15.517.11.10

Data is representative and sourced from studies on cyclohexene (B86901) oxide polymerization, a close analog.

The primary application of chiral HPLC in the context of (S)-cyclohexyloxirane is the determination of its enantiomeric excess (ee). The ee is a measure of the purity of a chiral sample and is calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram.

The formula for calculating ee is: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| × 100

Where Area_S and Area_R are the integrated peak areas for the (S)- and (R)-enantiomers, respectively. A high ee value is critical in applications where only one enantiomer provides the desired activity.

Table 4: Hypothetical Chiral HPLC Data for the Determination of Enantiomeric Excess

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee)
(R)-cyclohexyl oxirane8.521,50098.0%
(S)-cyclohexyl oxirane9.78148,500

Spectroscopy is a valuable tool for real-time or quasi-real-time monitoring of chemical reactions involving (S)-cyclohexyloxirane. By tracking the disappearance of reactant signals or the appearance of product signals, one can follow the reaction's progress.

For instance, during a ring-opening reaction, the progress can be monitored using FTIR spectroscopy by observing the decrease in the intensity of the characteristic epoxide ring vibration band (around 850-950 cm⁻¹). mdpi.com Concurrently, the formation of a hydroxyl group in the product (e.g., a diol) would be indicated by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region. Similarly, ¹H NMR can be used to monitor the decrease of the oxirane proton signals (~2.5-3.0 ppm) and the emergence of new signals for the protons attached to the carbon atoms that were formerly part of the epoxide ring, which typically shift to the δ 3.4-4.0 ppm range upon ring-opening. mdpi.com

Mass Spectrometry for Structural Elucidation and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula of (S)-cyclohexyloxirane with high accuracy. The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) offers clues to the molecule's structure.

The molecular ion ([M]⁺) for cyclohexyl oxirane (C₈H₁₄O) would appear at a mass-to-charge ratio (m/z) of 126. Common fragmentation pathways for cyclic ethers and cycloalkanes can be applied to predict the resulting fragment ions. nsf.govpressbooks.pub A primary fragmentation would be the loss of alkyl fragments from the cyclohexane (B81311) ring. A significant peak might be observed at m/z 83, corresponding to the loss of a propyl radical (C₃H₇), or at m/z 69, from the loss of a butyl radical (C₄H₉). Another characteristic fragmentation could involve the cleavage of the bond between the cyclohexane and oxirane rings, leading to ions such as the cyclohexyl cation (m/z 83) or ions derived from the oxirane moiety.

Table 5: Plausible Major Fragment Ions in the Mass Spectrum of Cyclohexyl Oxirane (C₈H₁₄O)

m/zPossible Fragment IonPossible Neutral Loss
126[C₈H₁₄O]⁺- (Molecular Ion)
111[C₇H₁₁O]⁺•CH₃
98[C₆H₁₀O]⁺C₂H₄ (Ethene)
83[C₆H₁₁]⁺•C₂H₃O
69[C₅H₉]⁺•C₃H₅O
57[C₄H₉]⁺ or [C₃H₅O]⁺•C₄H₅O or •C₅H₉

In-situ Monitoring of Reaction Kinetics

To gain deeper insights into reaction mechanisms and optimize process conditions, in-situ monitoring techniques are employed. These methods allow for the continuous collection of data as the reaction happens, without the need to withdraw samples.

Techniques such as in-situ FTIR or NMR spectroscopy are particularly powerful. For example, in the ring-opening polymerization of cyclohexene oxide (a close analog of cyclohexyl oxirane), in-situ FTIR has been used to follow the consumption of the epoxide and the formation of both the desired polymer and a cyclic carbonate byproduct. nih.govresearchgate.net By monitoring the changes in the characteristic infrared bands of these species over time, kinetic data can be extracted, allowing for the determination of reaction rates and activation energies. nih.gov This provides invaluable information for understanding the catalytic cycle and the factors that influence selectivity. nih.gov

X-ray Crystallography for Molecular Structure Determination (of derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule. However, since (S)-cyclohexyloxirane is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction.

Instead, the technique is applied to a suitable crystalline derivative of the molecule. For instance, (S)-cyclohexyloxirane can be reacted with a nucleophile in a stereospecific ring-opening reaction to produce a solid, chiral diol or amino alcohol. This solid derivative can then be crystallized and its structure determined by X-ray crystallography. The analysis provides the precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the derivative. Because the ring-opening reaction mechanism and its stereochemical outcome (e.g., inversion of configuration at the point of attack) are well-understood, the absolute configuration of the starting (S)-cyclohexyloxirane can be unequivocally confirmed from the structure of its solid derivative. nih.gov

Q & A

Q. What experimental precautions are critical for handling (S)-cyclohexyl oxirane in laboratory settings?

  • Methodological Answer : (S)-Cyclohexyl oxirane requires stringent safety protocols due to its acute toxicity (oral, dermal) and respiratory irritation hazards (GHS Category 2-3). Key measures include:
  • Use of PPE: Nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation: Local exhaust systems to minimize inhalation of vapors .
  • Emergency protocols: Immediate rinsing of affected areas (15+ minutes for eyes) and medical consultation .
  • Storage: Inert gas-purged containers, away from oxidizing agents and heat sources .

Q. How is the oxirane oxygen content (%) quantified in (S)-cyclohexyl oxirane derivatives?

  • Methodological Answer : The AOCS Official Method Cd 9-57 is widely used. This involves:
  • Titration : Hydrobromic acid (HBr) in acetic acid reacts with the oxirane ring. Excess HBr is back-titrated with potassium acetate .
  • Calculation :
    OOCexp=(VblankVsample)×N×0.016W×100\text{OOC}_{\text{exp}} = \frac{(V_{\text{blank}} - V_{\text{sample}}) \times N \times 0.016}{W} \times 100

Where NN = normality of HBr and WW = sample weight (g). Theoretical OOC is derived from iodine values and molecular stoichiometry .

Advanced Research Questions

Q. How can mechanistic insights into the nucleophilic ring-opening of (S)-cyclohexyl oxirane inform polyol synthesis?

  • Methodological Answer : The oxirane ring’s strain enables regioselective attack by nucleophiles (e.g., OH⁻). Key steps include:
  • Reaction optimization : Use polar aprotic solvents (THF, DMF) to stabilize transition states. Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity .
  • Kinetic monitoring : Track conversion via FTIR (disappearance of 850–950 cm⁻¹ epoxy peaks) or GC-MS .
  • Product analysis : NMR (¹H and ¹³C) confirms polyol formation via δ 3.5–4.5 ppm hydroxyl protons .

Q. What strategies resolve contradictions in aquatic toxicity data for oxirane derivatives?

  • Methodological Answer : Discrepancies in EC₅₀ values arise from test organisms (e.g., algae vs. daphnia) and exposure durations. Mitigation approaches:
  • Standardized testing : Align with OECD Guidelines 201 (algae) and 202 (daphnia) for 72–96 hr assays .
  • Chronic toxicity extrapolation : Estimate NOEC (No Observed Effect Concentration) as 10% of acute EC₅₀ for nonionic surfactants .
  • Data normalization : Adjust for pH, temperature, and dissolved oxygen using ANCOVA .

Q. How do stereochemical configurations (e.g., S-enantiomer) influence the reactivity of cyclohexyl oxirane in asymmetric catalysis?

  • Methodological Answer : The S-enantiomer’s spatial arrangement dictates transition-state geometry. Experimental workflows:
  • Chiral HPLC : Enantiomeric excess (ee) validation using Chiralpak AD-H columns (hexane:isopropanol = 90:10) .
  • Kinetic resolution : Compare reaction rates of (S)- and (R)-isomers with chiral Lewis acids (e.g., BINOL-derived catalysts) .
  • DFT modeling : Simulate activation barriers (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Oxirane, cyclohexyl-, (S)-
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Reactant of Route 2
Oxirane, cyclohexyl-, (S)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.